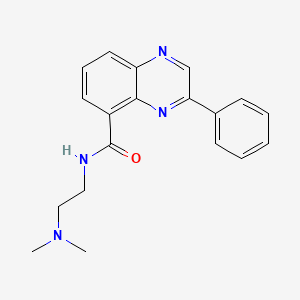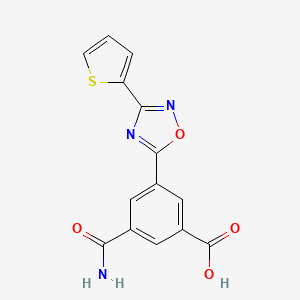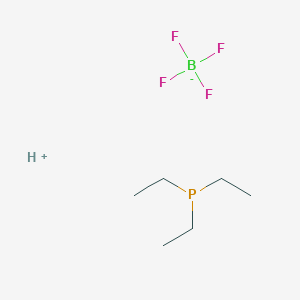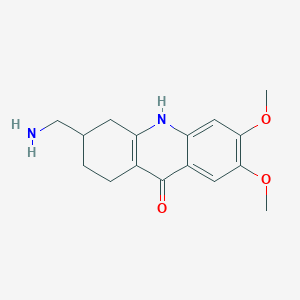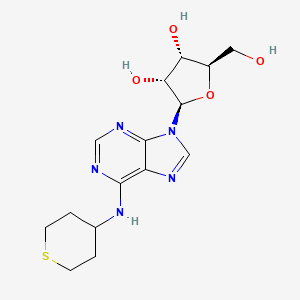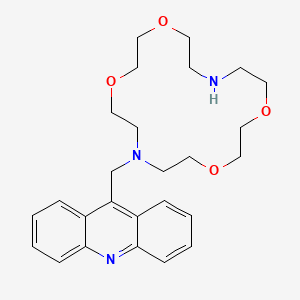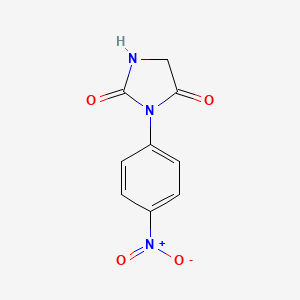
3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a colorless to yellow liquid that is immiscible with water and has a strong lachrymatory effect. This compound is primarily used as an intermediate in the synthesis of various fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one can be synthesized through the bromination of 1,1,1-trifluoro-3-methyl-2-butanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed in aqueous or organic solvents with the addition of the oxidizing agent and often requires heating to initiate the reaction.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 3-hydroxy-1,1,1-trifluoro-3-methyl-butan-2-one.
Reduction: Formation of 3-bromo-1,1,1-trifluoro-3-methyl-butan-2-ol.
Oxidation: Formation of 3-bromo-1,1,1-trifluoro-3-methyl-butan-2-oic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of fluorinated heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals.
Biology: As a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: As an intermediate in the synthesis of potential drug candidates with improved pharmacokinetic properties and metabolic stability.
Industry: In the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one involves its ability to undergo nucleophilic substitution reactions with various biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1,1,1-trifluoroacetone: Similar in structure but lacks the methyl group, making it less sterically hindered and more reactive in certain chemical reactions.
1,1,1-Trifluoro-3-bromo-2-propanone: Another brominated trifluoromethyl ketone with similar reactivity but different physical properties due to the absence of the methyl group.
3-Bromo-1,1,1-trifluoro-2-butanone: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one is unique due to the presence of both the trifluoromethyl and bromine groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for nucleophilic substitution reactions. This combination of features makes it a valuable intermediate in the synthesis of complex fluorinated compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
Molekularformel |
C5H6BrF3O |
|---|---|
Molekulargewicht |
219.00 g/mol |
IUPAC-Name |
3-bromo-1,1,1-trifluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H6BrF3O/c1-4(2,6)3(10)5(7,8)9/h1-2H3 |
InChI-Schlüssel |
XQAZOHPZOYQOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



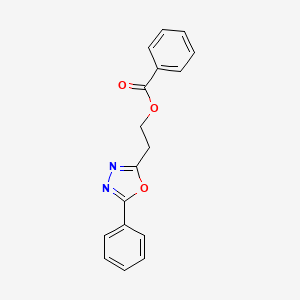
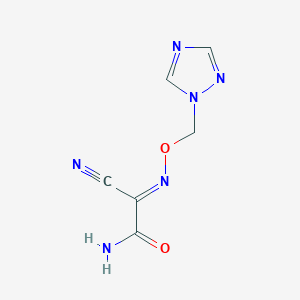

![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
